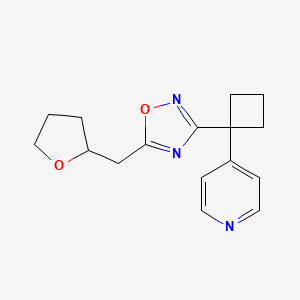![molecular formula C8H9N3O2 B7445334 N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide](/img/structure/B7445334.png)
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with appropriate reagents to introduce the prop-2-enamide group. One common method involves the use of acylation reactions, where the carboxylic acid is first converted to an acyl chloride, followed by reaction with an amine to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridazinone ring.
Aplicaciones Científicas De Investigación
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A related compound with similar structural features but different functional groups.
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide: Another pyridazinone derivative with distinct pharmacological properties.
Uniqueness
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-[(6-oxo-1H-pyridazin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-7(12)9-5-6-3-4-8(13)11-10-6/h2-4H,1,5H2,(H,9,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHBORIZDZBGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NNC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(2-methyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B7445257.png)
![1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7445260.png)
![1-[[2-(Methylsulfonylmethyl)phenyl]methylcarbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7445262.png)
![3-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7445273.png)
![2-[[(2-Hydroxy-2-methylbutyl)amino]methyl]-4,5-dimethylphenol](/img/structure/B7445276.png)
![5-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7445279.png)
![1-(Oxan-4-yl)-3-[(4-phenoxypyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B7445287.png)
![4-[[2-[3-(2-Methylphenyl)pyrrolidin-1-yl]propanoylamino]methyl]benzoic acid](/img/structure/B7445296.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7445304.png)
![3-chloro-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]-2-methylaniline](/img/structure/B7445309.png)
![5-[[(2S)-2-methoxypropyl]sulfamoyl]-2,3-dihydro-1-benzofuran-2-carboxylic acid](/img/structure/B7445311.png)
![2-[4-[(3a-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl)sulfonyl]pyrazol-1-yl]acetic acid](/img/structure/B7445313.png)
![5-cyano-N-[(3,4-difluorophenyl)methyl]-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7445335.png)
